
Tetrakis(salicylideneaminoethyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol is a complex organic compound with the molecular formula C33H32N4O4 and a molecular weight of 548.63 g/mol . This compound is known for its unique structure, which includes multiple phenolic and imine groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and a diamine precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the imine bonds. Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified phenolic and imine derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol exerts its effects is primarily through its interaction with metal ions and biological molecules. The phenolic and imine groups can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol include:
- N,N′,N′′,N′′′-Tetrasalicylidenetetrakis(aminomethyl)methane
- Tetrakis[(o-hydroxybenzylideneamino)methyl]methane
These compounds share similar structural features, such as multiple phenolic and imine groups, but differ in the specific arrangement and connectivity of these groups. The uniqueness of 2,2’-[[2,2-bis[[[(2-hydroxyphenyl)methylene]amino]methyl]propane-1,3-diyl]bis(nitrilomethylidyne)]bisphenol lies in its specific molecular configuration, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
3221-64-5 |
|---|---|
Molekularformel |
C33H32N4O4 |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
2-[[3-[(2-hydroxyphenyl)methylideneamino]-2,2-bis[[(2-hydroxyphenyl)methylideneamino]methyl]propyl]iminomethyl]phenol |
InChI |
InChI=1S/C33H32N4O4/c38-29-13-5-1-9-25(29)17-34-21-33(22-35-18-26-10-2-6-14-30(26)39,23-36-19-27-11-3-7-15-31(27)40)24-37-20-28-12-4-8-16-32(28)41/h1-20,38-41H,21-24H2 |
InChI-Schlüssel |
AUGGJOPHYLIYTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NCC(CN=CC2=CC=CC=C2O)(CN=CC3=CC=CC=C3O)CN=CC4=CC=CC=C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


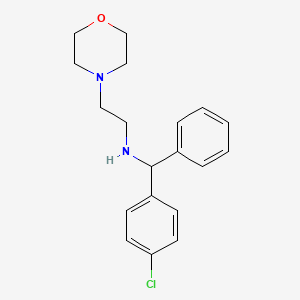
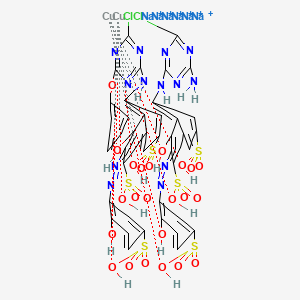
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
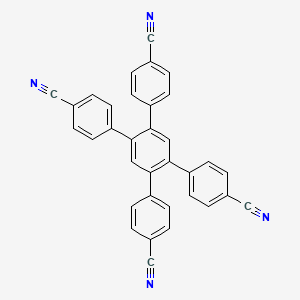



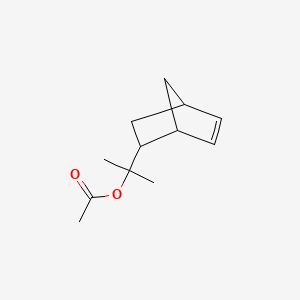
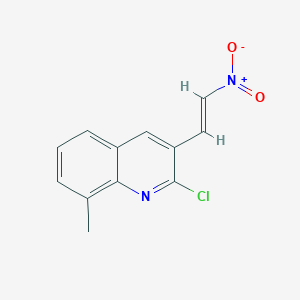
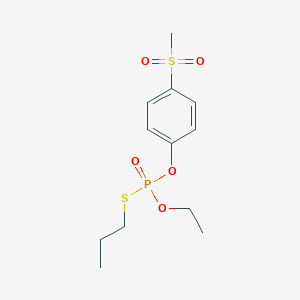
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
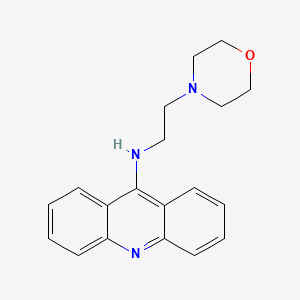
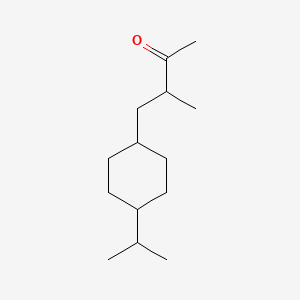
![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
